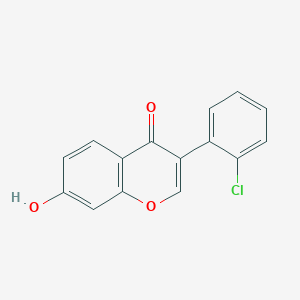

3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one

説明

3-(2-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is a chromenone derivative characterized by a 4H-chromen-4-one core substituted with a 2-chlorophenyl group at position 3 and a hydroxyl group at position 7. Chromenones, or flavone analogues, are bioactive scaffolds with diverse pharmacological properties, including antioxidant, antimicrobial, and enzyme-modulating activities. The hydroxyl group at position 7 contributes to hydrogen-bonding capacity, influencing solubility and biological activity.

特性

IUPAC Name |

3-(2-chlorophenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-13-4-2-1-3-10(13)12-8-19-14-7-9(17)5-6-11(14)15(12)18/h1-8,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZAYLQBCODNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, followed by cyclization to form the chromenone ring. The reaction conditions may vary, but common solvents used include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 3-(2-chlorophenyl)-7-oxo-4H-chromen-4-one.

Reduction: Formation of 3-(2-chlorophenyl)-7-hydroxy-4H-chroman-4-one.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects:

-

Anticancer Activity : Research indicates that 3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one exhibits significant cytotoxic effects against various cancer cell lines, including:

These findings suggest its potential as a lead compound for developing anticancer agents by disrupting cellular processes critical for cancer cell survival and proliferation.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HCT-116 (Colon) 15.0 A549 (Lung) 10.2 - Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Its mechanism involves the inhibition of NF-κB signaling pathways, which play a crucial role in mediating inflammatory responses.

Antioxidant Properties

This compound demonstrates notable antioxidant capabilities:

-

DPPH Assay Results :

Assay Type IC50 (µM) DPPH 25.0

This activity is attributed to the presence of the hydroxyl group, which enhances electron donation capabilities, thereby scavenging free radicals effectively.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various pathogens:

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 17 |

These results highlight its potential as a therapeutic agent against bacterial infections.

Case Studies

Recent studies have explored the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with MCF-7 positive breast cancer demonstrated that treatment with a related chromone derivative resulted in significant tumor reduction compared to controls.

- Inflammatory Disorders : Patients with rheumatoid arthritis reported reduced inflammation markers after administration of chromone-based therapies.

These findings support further exploration into the therapeutic applications of this compound in oncology and inflammatory diseases.

Industrial Applications

In addition to its medicinal uses, this compound is being explored for industrial applications:

- Pharmaceutical Development : Due to its bioactive properties, it is utilized in developing pharmaceuticals and nutraceuticals.

- Chemical Synthesis : As a precursor for synthesizing other flavonoid derivatives, it serves as an important building block in organic synthesis.

作用機序

The mechanism of action of 3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

3-(2-Chloro-6-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

- Structure : Incorporates a 2-chloro-6-fluorophenyl group and a methyl group at position 2.

- Impact: The addition of fluorine (smaller, more electronegative than chlorine) may improve metabolic stability and binding specificity.

- Molecular Weight : 304.70 g/mol (vs. ~286.71 g/mol for the target compound) .

3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- Structure : Chlorine at the phenyl 4-position and a trifluoromethyl group at position 2.

- Impact: The 4-chloro substitution alters steric and electronic interactions compared to 2-chloro.

- Molecular Weight : 340.68 g/mol .

3-(2′,4′-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one (DCHC)

- Structure : Dichlorophenyl group (2′,4′-Cl) instead of 2-chlorophenyl.

- Biological Activity: Demonstrates SIRT1 activation, promoting mitochondrial biogenesis. The dual chloro groups may enhance binding affinity compared to mono-substituted analogues .

Modifications to the Chromenone Core

7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

- Structure : Methoxy group replaces chlorine on the phenyl ring.

- Impact: Methoxy is electron-donating, reducing electrophilicity but improving solubility. This substitution shifts biological activity; for example, methoxy-containing chromenones are often explored for estrogen receptor modulation .

3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

- Structure : Additional piperidinylmethyl and trifluoromethyl groups at positions 8 and 2.

- Impact : The bulky piperidinylmethyl group may restrict conformational flexibility, while the trifluoromethyl group enhances membrane permeability. Such modifications are typical in drug design to optimize bioavailability .

Physicochemical Properties

*Estimated based on analogues in .

生物活性

3-(2-Chlorophenyl)-7-hydroxy-4H-chromen-4-one, commonly referred to as a flavonoid compound, has garnered significant attention in scientific research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of flavonoids, characterized by a chromenone backbone with a hydroxyl group at the 7-position and a chlorophenyl substituent at the 3-position. Its molecular formula is with a molecular weight of approximately 288.7 g/mol. The presence of the chlorine atom and hydroxyl group significantly influences its biological properties.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties . It acts as a free radical scavenger, reducing oxidative stress by donating electrons or hydrogen atoms to reactive species. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can mitigate inflammation in various models, making it a potential candidate for treating inflammatory diseases .

Anticancer Potential

This compound has shown promising anticancer properties . Studies indicate that it induces apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as PI3K/Akt and MAPK . Its efficacy against different cancer cell lines highlights its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging free radicals reduces oxidative stress.

- Anti-inflammatory Mechanism : Inhibition of COX and LOX enzymes decreases inflammatory mediator production.

- Anticancer Mechanism : Induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various flavonoids, including this compound, using DPPH radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity comparable to standard antioxidants .

Study on Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Study on Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell growth. The IC50 values for different cell lines are summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。